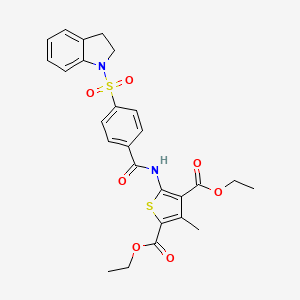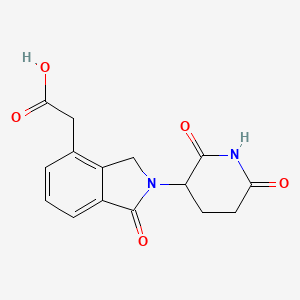![molecular formula C21H20N2O5S3 B2796794 4-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid CAS No. 1212251-66-5](/img/structure/B2796794.png)
4-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring systems.
Functional group transformations: to introduce the thiophene and butanoic acid moieties.
Purification steps: such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: to larger volumes.
Using more efficient catalysts: and reagents.
Implementing continuous flow processes: to improve reaction efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield additional oxo groups.
Reduction: could result in the removal of oxo groups.
Substitution: might introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Participating in redox reactions: to influence cellular processes.
類似化合物との比較
Similar Compounds
- 4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(phenyl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid
- 4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridyl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid
Uniqueness
This compound is unique due to its specific combination of fused rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
4-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S3/c24-11(25)4-1-5-23-19(26)13-8-7-9(14(13)20(23)27)16-12(8)15(10-3-2-6-29-10)17-18(30-16)22-21(28)31-17/h2-3,6,8-9,12-16H,1,4-5,7H2,(H,22,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIVENHSMBTYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)


![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)


![N-(4-BROMO-3-METHYLPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2796726.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2796727.png)

![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)

